2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a tert-butyl group attached to the oxadiazole ring and an aniline moiety, making it a sterically hindered aniline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-tert-butylaniline with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis while maintaining efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂/Pd-C
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce nitro, sulfonyl, or halogen groups onto the aniline ring .
Scientific Research Applications
2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. The aniline moiety can undergo electrophilic aromatic substitution, allowing for further functionalization and interaction with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylaniline: A sterically hindered aniline derivative used in similar applications.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used as an optical brightener and in fluorescent applications.
2-Prolyl-5-Tert-Butyl-[1,3,4]Oxadiazole: Another oxadiazole derivative with distinct pharmacological properties.
Uniqueness
2-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to its combination of the oxadiazole ring and aniline moiety, which imparts distinct chemical reactivity and potential biological activity. Its steric hindrance and electronic properties make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11-15-14-10(16-11)8-6-4-5-7-9(8)13/h4-7H,13H2,1-3H3 |
InChI Key |
HOTRPTUHROZMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2=CC=CC=C2N |
Origin of Product |
United States |
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